3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
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Overview
Description
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is an organic compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is characterized by the presence of a benzaldehyde group attached to a propoxy chain, which is further linked to a methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde typically involves the reaction of 3-methoxyphenol with 3-chloropropanol in the presence of a base to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purity of the final product is typically ensured through distillation and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: 3-[3-(3-methoxyphenoxy)propoxy]benzoic acid.
Reduction: 3-[3-(3-methoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme activities and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)benzaldehyde: Similar structure but with the methoxy group in a different position.
3-(3-Methoxyphenoxy)propanal: Similar structure but with an aldehyde group on the propoxy chain.
3-(3-Methoxyphenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its interactions with biological targets make it valuable in biochemical research.
Properties
IUPAC Name |
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-6-3-8-17(12-15)21-10-4-9-20-16-7-2-5-14(11-16)13-18/h2-3,5-8,11-13H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYXZLECXHFJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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